

# 1-Bromo-2,4-difluorobenzene molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Bromo-2,4-difluorobenzene

Cat. No.: B057218

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-2,4-difluorobenzene**

Authored for: Researchers, Scientists, and Drug Development Professionals

## Abstract

**1-Bromo-2,4-difluorobenzene** is a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms, provides versatile reactivity, making it a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.<sup>[1][2][3]</sup> The fluorine substituents can enhance desirable properties such as metabolic stability and lipophilicity in drug candidates, while the bromine atom serves as a key handle for cross-coupling reactions to build complex molecular architectures.<sup>[3][4]</sup> This document provides a comprehensive overview of the physicochemical properties, spectral data, synthesis, and analytical protocols for **1-Bromo-2,4-difluorobenzene**.

## Chemical and Physical Properties

**1-Bromo-2,4-difluorobenzene** is a colorless to light yellow liquid at room temperature.<sup>[1][5][6]</sup> It is insoluble in water but soluble in common organic solvents.<sup>[2][7]</sup> Key quantitative data are summarized in the tables below for easy reference.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	192.99 g/mol	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrF <sub>2</sub>	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[12]</a> <a href="#">[13]</a>
CAS Number	348-57-2	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[12]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a> <a href="#">[5]</a>
Density	1.708 g/mL at 25 °C	<a href="#">[9]</a> <a href="#">[14]</a>
Melting Point	-4 °C	<a href="#">[9]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Boiling Point	145-146 °C	<a href="#">[9]</a> <a href="#">[14]</a>
Refractive Index (n <sub>20/D</sub> )	1.505	<a href="#">[9]</a> <a href="#">[14]</a>
LogP	2.98	<a href="#">[5]</a>
Vapor Pressure	5.4 ± 0.3 mmHg at 25°C	<a href="#">[5]</a>

## Spectroscopic Data

The structural identity and purity of **1-Bromo-2,4-difluorobenzene** are typically confirmed using a combination of spectroscopic techniques.

Table 2: Summary of Spectroscopic Data

Spectroscopic Method	Key Data and Observations	Reference(s)
$^1\text{H}$ NMR	Spectra available, showing signals in the aromatic region consistent with the substituted benzene ring.	[4][7]
$^{13}\text{C}$ NMR	Spectra available for structural confirmation.	[4][10]
Mass Spectrometry (GC-MS)	Molecular ion peaks $[\text{M}]^+$ and $[\text{M}+2]^+$ are observed at $m/z$ 192 and 194, respectively, in a ~1:1 ratio, characteristic of a monobrominated compound. The base peak is often the molecular ion. A significant fragment is observed at $m/z$ 113, corresponding to the loss of the bromine atom ( $[\text{M}-\text{Br}]^+$ ).	[1][3][4]
Infrared (IR) Spectroscopy	Authentic IR spectra are available for comparison. Key absorptions are expected for C-H aromatic stretching, C=C aromatic ring stretching, and C-F and C-Br stretching.	[4][7]

## Experimental Protocols

### Synthesis: Bromination of 1,3-Difluorobenzene

The selective synthesis of **1-Bromo-2,4-difluorobenzene** can be achieved by the direct bromination of 1,3-difluorobenzene. The fluorine atoms are ortho-, para-directing, and the position between them (C2) is sterically hindered, leading to preferential bromination at the C4 position.

Materials and Equipment:

- 1,3-Difluorobenzene
- Bromine ( $\text{Br}_2$ )
- Iron powder ( $\text{Fe}$ ) or Iron(III) bromide ( $\text{FeBr}_3$ ) as a catalyst
- Dichloromethane (DCM) or another suitable inert solvent
- 10% Sodium bisulfite ( $\text{NaHSO}_3$ ) solution
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask with a magnetic stirrer
- Dropping funnel
- Reflux condenser with a gas trap (to neutralize  $\text{HBr}$  fumes)
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Attach a reflux condenser connected to a gas trap containing a sodium hydroxide solution to neutralize the hydrogen bromide ( $\text{HBr}$ ) gas produced.
- **Charging Reagents:** Add 1,3-difluorobenzene and a catalytic amount of iron powder to the flask. If using a solvent, dissolve the 1,3-difluorobenzene in dichloromethane.
- **Addition of Bromine:** Slowly add bromine, either neat or dissolved in dichloromethane, to the stirred solution via the dropping funnel at room temperature. The reaction is exothermic, and

the addition rate should be controlled to maintain a gentle reflux.

- **Reaction Monitoring:** After the addition is complete, continue stirring the mixture. The reaction can be gently heated if necessary. Monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to an ice-cold 10% sodium bisulfite solution to destroy any unreacted bromine.
- **Extraction:** Transfer the mixture to a separatory funnel. If a solvent was used, separate the organic layer. If no solvent was used, extract the aqueous mixture with dichloromethane or diethyl ether (3x).
- **Washing:** Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude **1-Bromo-2,4-difluorobenzene** by fractional distillation under atmospheric or reduced pressure to yield a colorless liquid.<sup>[8]</sup>

## Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

**Objective:** To confirm the identity and assess the purity of the synthesized **1-Bromo-2,4-difluorobenzene**.

**Instrumentation and Conditions:**

- **Gas Chromatograph (GC):**
  - **Column:** A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometer (MS):
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Acquisition Mode: Full Scan mode (e.g., m/z 40-400).

#### Procedure:

- Sample Preparation: Prepare a dilute solution of the purified product (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Injection: Inject 1 µL of the prepared sample into the GC-MS system.
- Data Analysis:
  - Analyze the resulting chromatogram to determine the retention time of the main peak and assess purity by integrating the peak areas.
  - Analyze the mass spectrum of the main peak. Confirm the presence of the characteristic isotopic pattern for the molecular ion ( $[M]^+$  at m/z 192 and  $[M+2]^+$  at m/z 194) and key fragment ions (e.g., m/z 113).
  - Compare the obtained spectrum with a reference spectrum from a database (e.g., NIST) for identity confirmation.[\[3\]](#)

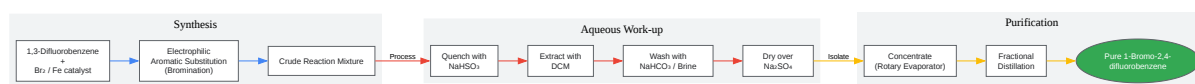
## Applications and Significance

**1-Bromo-2,4-difluorobenzene** is a valuable intermediate in organic synthesis. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.[9] This reactivity makes it a key precursor for:

- **Pharmaceuticals:** It is used in the synthesis of active pharmaceutical ingredients (APIs), including chiral azole antifungal agents.[1][11]
- **Agrochemicals:** It serves as a building block for pesticides and herbicides.[1]
- **Material Science:** It is employed in the creation of advanced materials such as liquid crystals and specialty polymers, where the fluorine atoms impart desirable properties like thermal stability and chemical resistance.[2]

## Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent purification of **1-Bromo-2,4-difluorobenzene**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **1-Bromo-2,4-difluorobenzene**.

## Safety Information

**1-Bromo-2,4-difluorobenzene** is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[13] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All operations should be conducted in a well-ventilated fume hood. Store in a cool, dry, and well-ventilated area away from heat and open flames.[1]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Bromo-2,3-difluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzene, 1-bromo-2,4-difluoro- [webbook.nist.gov]
- 4. 1-Bromo-2,4-difluorobenzene | C<sub>6</sub>H<sub>3</sub>BrF<sub>2</sub> | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-2,4-difluorobenzene | CAS#:348-57-2 | Chemsrsc [chemsrc.com]
- 6. 1-Bromo-2,4-difluorobenzene | 348-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 1-Bromo-2,4-difluorobenzene, 98+% | Fisher Scientific [fishersci.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. 1-Bromo-2,4-difluorobenzene(348-57-2) <sup>13</sup>C NMR spectrum [chemicalbook.com]
- 11. CA2117735A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. spectrabase.com [spectrabase.com]
- 14. rsc.org [rsc.org]
- 15. rsc.org [rsc.org]
- To cite this document: BenchChem. [1-Bromo-2,4-difluorobenzene molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057218#1-bromo-2-4-difluorobenzene-molecular-weight]

---

**Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)